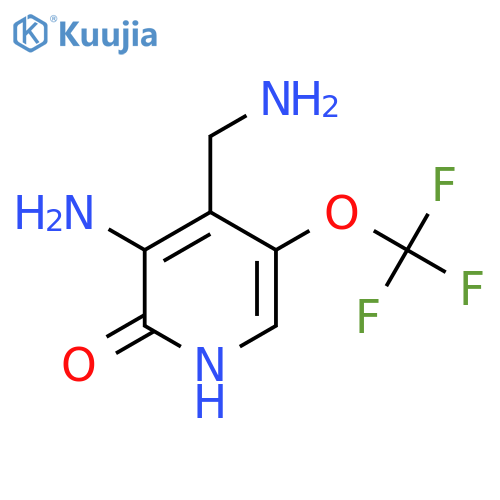

Cas no 1803532-13-9 (3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine)

1803532-13-9 structure

商品名:3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine

CAS番号:1803532-13-9

MF:C7H8F3N3O2

メガワット:223.15253162384

CID:4930843

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H8F3N3O2/c8-7(9,10)15-4-2-13-6(14)5(12)3(4)1-11/h2H,1,11-12H2,(H,13,14)

- InChIKey: SJHFWCANDMNNPR-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CNC(C(=C1CN)N)=O)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 346

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 90.4

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022002702-500mg |

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine |

1803532-13-9 | 97% | 500mg |

$1,029.00 | 2022-04-02 | |

| Alichem | A022002702-1g |

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine |

1803532-13-9 | 97% | 1g |

$1,764.00 | 2022-04-02 |

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1803532-13-9 (3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量